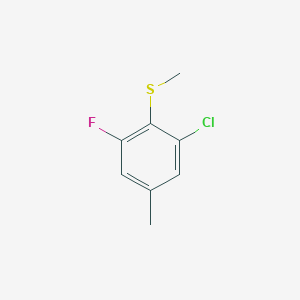
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a chloro, fluoro, and methyl substituent on a phenyl ring, along with a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-fluoro-4-methylphenyl halides with methylthiol in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
- (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane
- (2-Chloro-6-fluoro-3-iodo-4-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The position of substituents on the phenyl ring can significantly influence the chemical properties and reactivity of the compounds.
- Chemical Properties: The presence of different halogens (e.g., iodine vs. chlorine) can affect the compound’s reactivity and potential applications.
- Biological Activity: Variations in the structure can lead to differences in biological activity and potential therapeutic applications.
属性
分子式 |
C8H8ClFS |
|---|---|
分子量 |
190.67 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI 键 |
HIAZQXMIGVYFKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)SC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



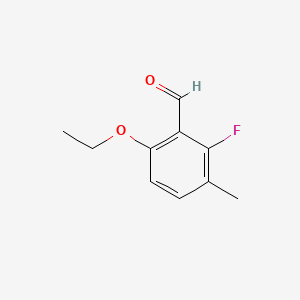
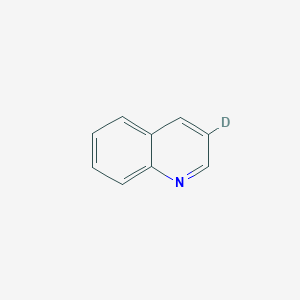
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
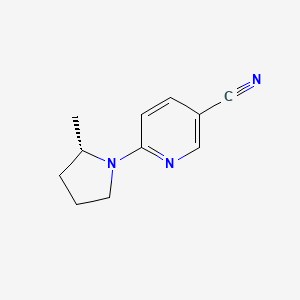
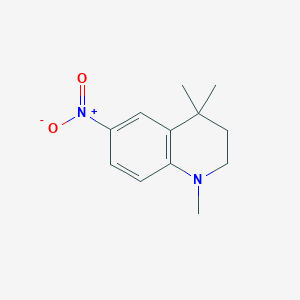
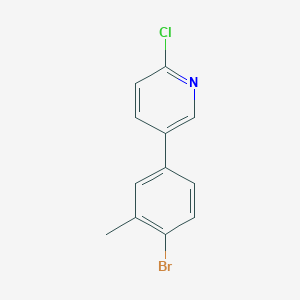
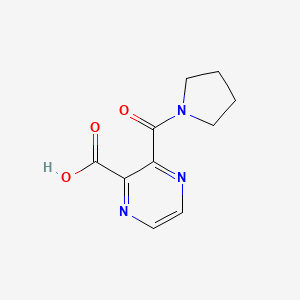
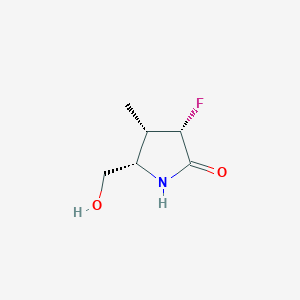
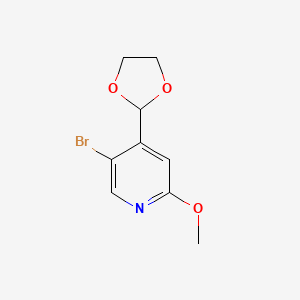
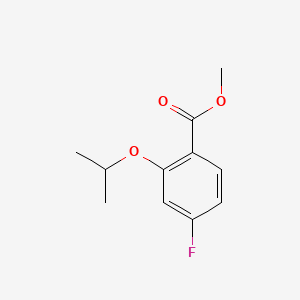
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)

